An In-Depth Technical Guide to the Physical Properties of 5-Amino-1,3-dihydroxymethylbenzene
An In-Depth Technical Guide to the Physical Properties of 5-Amino-1,3-dihydroxymethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Unveiling a Versatile Scaffolding Molecule
5-Amino-1,3-dihydroxymethylbenzene, also known by its IUPAC name [3-amino-5-(hydroxymethyl)phenyl]methanol and CAS Number 71176-54-0, is a key chemical intermediate with significant potential in pharmaceutical and materials science.[1] Its unique trifunctional nature, featuring a primary aromatic amine and two primary alcohol (hydroxymethyl) groups on a benzene ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups—the meta-substituted diols providing a specific geometric arrangement and the amino group offering a site for diverse chemical modifications—underpins its utility.
In the realm of drug discovery and development, a thorough understanding of a molecule's physical properties is not merely academic; it is a cornerstone of rational drug design and formulation.[2][3][4] These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[2][3] This guide provides a comprehensive examination of the core physical characteristics of 5-Amino-1,3-dihydroxymethylbenzene, offering both established data and field-proven insights into their determination and significance.
Core Physical and Chemical Identifiers
A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The following table summarizes the key identifiers for 5-Amino-1,3-dihydroxymethylbenzene.
| Identifier | Value | Source |
| IUPAC Name | [3-amino-5-(hydroxymethyl)phenyl]methanol | PubChem[1] |
| Synonyms | 5-Amino-1,3-benzenedimethanol, 3,5-Bis(hydroxymethyl)aniline | PubChem[1] |
| CAS Number | 71176-54-0 | Sunway Pharm Ltd[5] |
| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 153.18 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook |
Quantitative Physical Properties: A Tabulated Summary
The physical behavior of a compound is dictated by a range of quantifiable parameters. The following table presents a summary of the known and predicted physical properties of 5-Amino-1,3-dihydroxymethylbenzene. It is crucial to distinguish between experimentally determined values and in-silico predictions, as the former provide a more accurate representation of the compound's behavior.
| Physical Property | Value | Type | Source |
| Melting Point | 98 °C | Experimental | ChemicalBook |
| Boiling Point | 388.5 ± 32.0 °C | Predicted | ChemicalBook |
| Density | 1.283 ± 0.06 g/cm³ | Predicted | ChemicalBook |
| pKa | 14.16 ± 0.10 | Predicted | ChemicalBook |
| Solubility | Soluble in DMSO and ethanol; limited water solubility (pH dependent) | Experimental (Qualitative) | Synthesis Peptides[6] |
Experimental Determination of Physical Properties: Methodologies and Rationale
The trustworthiness of physical property data hinges on the rigor of the experimental methods employed. This section details the standard, self-validating protocols for determining the key physical characteristics of a solid compound like 5-Amino-1,3-dihydroxymethylbenzene.
Melting Point Determination: A Gateway to Purity and Identity
The melting point is a fundamental and readily determined physical property that provides a preliminary indication of a compound's purity.[7] A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, whereas impurities will broaden and depress the melting range.[7]
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Sample Preparation: A small amount of dry 5-Amino-1,3-dihydroxymethylbenzene is finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.
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Heating and Observation: The sample is heated at a controlled, slow rate (1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂) are recorded. The melting range is reported as T₁ - T₂.
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Causality: The slow heating rate is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate reading. A rapid heating rate can lead to an artificially high and broad melting range.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Solubility Profiling: A Predictor of Bioavailability and Formulation Feasibility
Solubility is a critical parameter in drug development, directly impacting a drug's absorption and bioavailability.[8] A comprehensive solubility profile in various solvents, particularly aqueous solutions at different pH values, is essential.
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System Preparation: An excess amount of 5-Amino-1,3-dihydroxymethylbenzene is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, ethanol) in a sealed container.
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Equilibration: The mixture is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
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Concentration Analysis: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
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Trustworthiness: This method is considered the "gold standard" for thermodynamic solubility determination because it ensures that a true equilibrium between the solid and dissolved states is achieved.[9] The use of a validated analytical method for quantification provides a self-validating system for the concentration measurement.
pKa Determination: Understanding Ionization Behavior
The acid dissociation constant (pKa) is a measure of the extent of ionization of a compound in solution. For a molecule like 5-Amino-1,3-dihydroxymethylbenzene, the pKa of the anilinic amino group is crucial as it dictates the charge state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets.
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Solution Preparation: A precise weight of 5-Amino-1,3-dihydroxymethylbenzene is dissolved in a suitable solvent, typically a co-solvent system like water-methanol or water-ethanol for compounds with limited aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
-
Expertise & Experience: The choice of solvent is critical. For aromatic amines, which are often sparingly soluble in water, a mixed-solvent system is necessary.[6] However, the pKa value obtained will be an apparent pKa (pKa') specific to that solvent system.
Spectroscopic Characterization: A Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR (Proton NMR): The ¹H NMR spectrum of 5-Amino-1,3-dihydroxymethylbenzene is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl groups, the hydroxyl protons, and the amine protons. The chemical shifts and splitting patterns of the aromatic protons will be influenced by the directing effects of the amino and hydroxymethyl substituents.
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, providing confirmation of the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Amino-1,3-dihydroxymethylbenzene will exhibit characteristic absorption bands for:
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O-H stretching of the alcohol groups (typically a broad band around 3200-3600 cm⁻¹).
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N-H stretching of the primary amine (two sharp bands in the region of 3300-3500 cm⁻¹).[10]
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C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the CH₂ groups.
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C=C stretching of the aromatic ring (in the 1450-1600 cm⁻¹ region).
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C-O stretching of the primary alcohol (around 1050 cm⁻¹).
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C-N stretching of the aromatic amine (around 1250-1360 cm⁻¹).
Caption: Key IR Absorptions for 5-Amino-1,3-dihydroxymethylbenzene.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Amino-1,3-dihydroxymethylbenzene, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (153.18 g/mol ). The fragmentation pattern can provide further structural confirmation.
The Interplay of Structure and Physical Properties
The physical properties of 5-Amino-1,3-dihydroxymethylbenzene are a direct consequence of its molecular structure.
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Hydrogen Bonding: The presence of two hydroxyl groups and a primary amine group allows for extensive intermolecular hydrogen bonding. This is the primary reason for its solid state at room temperature and its relatively high (though predicted) boiling point compared to non-hydrogen bonding aromatic compounds of similar molecular weight.[5]
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Polarity and Solubility: The polar -OH and -NH₂ groups impart significant polarity to the molecule. This explains its solubility in polar organic solvents like ethanol and DMSO.[6] Its limited water solubility is likely due to the hydrophobic nature of the benzene ring, which somewhat counteracts the hydrophilicity of the functional groups. The pH-dependent solubility arises from the basicity of the amino group; at acidic pH, the anilinium cation will be formed, which is expected to have higher water solubility.
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Influence of Substituents on Basicity: The pKa of the amino group is influenced by the electronic effects of the hydroxymethyl groups. While alkyl groups are typically electron-donating, the electronegative oxygen atom in the -CH₂OH group can exert an electron-withdrawing inductive effect, which would be expected to decrease the basicity (lower the pKa) of the aniline compared to aniline itself (pKa ≈ 4.6).
Conclusion: A Foundation for Future Innovation
This technical guide has provided a detailed overview of the essential physical properties of 5-Amino-1,3-dihydroxymethylbenzene, grounded in established experimental methodologies and theoretical principles. A comprehensive understanding of these characteristics is paramount for any researcher or scientist intending to utilize this versatile molecule in their work. By appreciating the interplay between its structure and its physical behavior, we can more effectively harness its potential in the design and development of novel pharmaceuticals and advanced materials. The protocols and insights presented herein serve as a robust framework for the consistent and reliable characterization of this and other key chemical entities.
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